N-(methylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide
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Description
“N-(methylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a pyrrolidine ring, which is a type of organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom .
Scientific Research Applications
Utilization in Mammals, Insects, and Bacteria
N-(methylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide is a derivative of nicotinamide, a compound with broad biological significance. Research indicates various nicotinamide derivatives, including compounds similar to this compound, are active against pellagra and are metabolized in mammals, insects, and bacteria (Ellinger, Fraenkel, & Abdel Kader, 1947).
Bio-renewable Protic Ionic Liquid and Bi-functional Catalyst
Nicotinum methane sulfonate (NMS), derived from nicotine and structurally related to this compound, has been characterized as a bio-renewable protic ionic liquid with dual acid and base functional groups. It shows excellent catalytic activity in the one-pot synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).
Neutrophil Elastase Inhibition
A compound structurally related to this compound, AZD9668, has been identified as a novel oral inhibitor of neutrophil elastase, an enzyme implicated in respiratory diseases. This research suggests potential therapeutic applications in treating diseases like bronchiectasis and chronic obstructive pulmonary disease (Stevens et al., 2011).
Role in Cancer
Nicotinamide N-methyltransferase (NNMT), which metabolizes compounds like this compound, has been found to play a significant role in various human diseases, including cancer. Overexpression of NNMT is implicated in several cancers, highlighting its potential as a molecular target for cancer therapy (Babault et al., 2018).
Corrosion Inhibition
Nicotinamide derivatives, which include compounds structurally similar to this compound, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. This research suggests their potential utility in industrial applications involving metal protection (Chakravarthy, Mohana, & Kumar, 2014).
Properties
IUPAC Name |
N-methylsulfonyl-6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-23(21,22)17-14(20)11-5-6-12(19-10-4-7-15-19)16-13(11)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOBCFJJUCCDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(N=C(C=C1)N2C=CC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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